1-[(1S,2R)-2-Methyl-1-(thiophen-2-yl)cyclohexyl]piperidine

NMDA receptor binding Enantiomer affinity Radioligand binding

1-[(1S,2R)-2-Methyl-1-(thiophen-2-yl)cyclohexyl]piperidine, widely known as gacyclidine (developmental codes GK-11, OTO-313), is a chiral arylcyclohexylamine derived from tenocyclidine (TCP). It functions pharmacologically as a high-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with the (−)-enantiomer demonstrating a binding affinity (Ki ≈ 2.5 nM) comparable to dizocilpine (MK-801), while the (+)-enantiomer exhibits approximately 10-fold lower affinity.

Molecular Formula C16H25NS
Molecular Weight 263.4 g/mol
CAS No. 160113-33-7
Cat. No. B10776223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1S,2R)-2-Methyl-1-(thiophen-2-yl)cyclohexyl]piperidine
CAS160113-33-7
Molecular FormulaC16H25NS
Molecular Weight263.4 g/mol
Structural Identifiers
SMILESCC1CCCCC1(C2=CC=CS2)N3CCCCC3
InChIInChI=1S/C16H25NS/c1-14-8-3-4-10-16(14,15-9-7-13-18-15)17-11-5-2-6-12-17/h7,9,13-14H,2-6,8,10-12H2,1H3/t14-,16+/m1/s1
InChIKeyDKFAAPPUYWQKKF-ZBFHGGJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(1S,2R)-2-Methyl-1-(thiophen-2-yl)cyclohexyl]piperidine (Gacyclidine, GK-11): A Specialized Non-Competitive NMDA Antagonist for Neuroprotection Research and Procurement


1-[(1S,2R)-2-Methyl-1-(thiophen-2-yl)cyclohexyl]piperidine, widely known as gacyclidine (developmental codes GK-11, OTO-313), is a chiral arylcyclohexylamine derived from tenocyclidine (TCP) [1]. It functions pharmacologically as a high-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with the (−)-enantiomer demonstrating a binding affinity (Ki ≈ 2.5 nM) comparable to dizocilpine (MK-801), while the (+)-enantiomer exhibits approximately 10-fold lower affinity [2]. Unlike many classical NMDA antagonists, gacyclidine uniquely interacts with distinct 'non-NMDA' binding sites predominantly in the cerebellar molecular layer, a property mechanistically associated with its markedly lower in vivo neurotoxicity profile [3]. This compound has been investigated in clinical settings for acute traumatic brain injury, spinal cord injury, and tinnitus, and is supplied by specialized vendors such as MedChemExpress and TargetMol for preclinical and analytical research purposes .

Why Generic Substitution of Gacyclidine with Other NMDA Antagonists Is Not Scientifically Justifiable for Neuroprotection Research


Interchanging gacyclidine with other non-competitive NMDA antagonists like dizocilpine (MK-801), phencyclidine (PCP), or ketamine disregards critical pharmacological differentiators that directly impact experimental outcomes. Gacyclidine displays a stark enantiomer-specific affinity difference (approx. 10-fold) at the NMDA receptor, unlike racemic mixtures of PCP or ketamine [1]. Crucially, at therapeutic doses (up to 10 mg/kg i.v. in rats), gacyclidine does not induce the hallmark neuronal vacuolization and necrosis observed with equipotent neuroprotective doses of MK-801, a toxicity difference mechanistically linked to gacyclidine's unique engagement of 'non-NMDA' binding sites in the cerebellum [2]. Furthermore, gacyclidine has demonstrated neuroprotective synergy as an adjuvant to standard-of-care cocktails (atropine, diazepam, pralidoxime) in primate models of organophosphate poisoning, a context-specific benefit not established for PCP or ketamine [3].

Quantitative Differentiation Evidence for 1-[(1S,2R)-2-Methyl-1-(thiophen-2-yl)cyclohexyl]piperidine (Gacyclidine) Against Closest Analogs


Enantiomer-Specific NMDA Receptor Binding Affinity: (−)-Gacyclidine Matches MK-801 Potency While (+)-Gacyclidine Is 10-Fold Weaker

In radioligand binding assays using rat CNS membranes, the (−)-enantiomer of gacyclidine, (−)-GK11, exhibits an affinity (Ki) of 2.5 nM for the NMDA receptor, which is equivalent to that of the gold-standard non-competitive antagonist dizocilpine (MK-801). In direct comparison, the (+)-enantiomer, (+)-GK11, shows a Ki approximately 25 nM, representing a 10-fold reduction in affinity [1]. This stark enantiomeric difference is a key differentiator from racemic NMDA antagonists like PCP, where such a discrete structure-activity relationship across stereoisomers is not observed [2].

NMDA receptor binding Enantiomer affinity Radioligand binding MK-801 comparison

In Vivo Neurotoxicity: Absence of Neuronal Vacuolization with Gacyclidine at Doses That Produce Severe Toxicity with MK-801

In a rat model, intravenous administration of gacyclidine at doses ranging from 1 to 20 mg/kg resulted in no detectable necrotic neurons at 18 or 96 hours post-treatment. Even at the highest dose of 20 mg/kg, electron microscopy revealed only sparse cytoplasmic or intramitochondrial vacuoles, with no overt neuronal death. In stark contrast, MK-801 administered at neuroprotective-equivalent doses is well-documented to induce extensive neuronal vacuolization and necrosis in the posterior cingulate and retrosplenial cortices [1]. This differential neurotoxicity profile is hypothesized to result from gacyclidine's additional binding to 'non-NMDA' sites, which are prominently expressed in the cerebellar molecular layer [2].

Neurotoxicity In vivo safety Neuronal vacuolization MK-801 comparison

Cerebellar 'Non-NMDA' Binding Site Engagement: A Unique Pharmacological Feature Absent in PCP and TCP

Autoradiographic studies using tritiated gacyclidine enantiomers ([3H](−)-GK11 and [3H](+)-GK11) have demonstrated prominent specific binding in the molecular layer of the rat cerebellum that persists even when NMDA receptor binding is fully blocked by excess competitive antagonists (e.g., APV, CGS-19755) [1]. These 'non-NMDA' binding sites are not labeled by [3H]TCP or [3H]PCP under identical conditions, indicating a unique pharmacological interaction profile for gacyclidine. Competition experiments further reveal that the pharmacological profile of gacyclidine's low-affinity sites is substantially different from that of the classical PCP site 3 [2].

Non-NMDA binding sites Cerebellum PCP comparison Autoradiography

Enantioselective Pharmacokinetic Bioanalysis: Validated GC-MS Method for Resolving (−)- and (+)-Gacyclidine in Human Plasma with a Quantitation Limit of 300 pg/mL

A validated gas chromatography-mass spectrometry (GC-MS) method using a chiral capillary column and selected-ion monitoring (SIM) enables the simultaneous quantitation of (−)-gacyclidine and (+)-gacyclidine in human plasma. The method achieves a lower limit of quantitation (LOQ) of 300 pg/mL for each enantiomer using only 500 µL of plasma, with linear calibration (r² = 0.998) over 0.3125–20 ng/mL and extraction efficiency exceeding 95% . Critically, this method demonstrates that gacyclidine and the internal standard phencyclidine (PCP) can be chromatographically resolved without interference, using fragment ions m/z 206 (gacyclidine) and m/z 200 (PCP) . This validated enantioselective assay supports human pharmacokinetic studies, a capability not commonly available for many research-grade NMDA antagonists.

Chiral separation GC-MS Pharmacokinetics Bioanalysis

Neuroprotective Efficacy in Spinal Cord Injury: Gacyclidine vs. MK-801 and Cerestat in a Standardized Rat Contusion Model

In a comparative study using a standardized rat spinal cord contusion model designed to mimic human injury, three non-competitive NMDA receptor antagonists—gacyclidine (GK-11), dizocilpine (MK-801), and Cerestat (CNS-1102)—were evaluated for neuroprotective efficacy [1]. Gacyclidine administered at 1 mg/kg i.v. attenuated spinal cord damage and improved functional outcomes, with an optimal therapeutic window of 0 to 30 minutes post-injury [2]. While all three compounds showed some degree of neuroprotection, gacyclidine's favorable profile was distinguished by its combination of efficacy and markedly lower intrinsic neurotoxicity compared to MK-801, making it the lead candidate for further clinical development in spinal cord injury [3].

Spinal cord injury Neuroprotection Functional recovery Contusion model

Synergistic Neuroprotection in Organophosphate Poisoning: Gacyclidine as an Adjuvant to Standard Emergency Polymedication in Primates

In a primate model of soman-induced neurotoxicity, the addition of gacyclidine (GK-11) to a standard three-drug emergency regimen (atropine + diazepam + pralidoxime) prevented mortality, suppressed EEG seizures, and eliminated motor convulsions that were observed with the standard cocktail alone [1]. This adjunctive neuroprotective effect represents a therapeutic context where gacyclidine has demonstrated clear superiority over the standard-of-care alone, a finding not replicated with PCP or ketamine in the same experimental paradigm [2]. The study established that gacyclidine's neuroprotective synergy is linked to its NMDA antagonism combined with its unique non-NMDA site interactions, providing comprehensive protection against excitotoxic damage following nerve agent exposure [3].

Organophosphate poisoning Soman Neuroprotection Primate model

Optimal Research and Industrial Application Scenarios for 1-[(1S,2R)-2-Methyl-1-(thiophen-2-yl)cyclohexyl]piperidine (Gacyclidine) Based on Quantitative Evidence


Enantioselective NMDA Receptor Pharmacology Studies Requiring High-Affinity, Stereochemically Pure Tool Compounds

The large (10-fold) affinity difference between (−)-gacyclidine (Ki = 2.5 nM) and (+)-gacyclidine enables rigorous structure-activity relationship (SAR) investigations at the NMDA receptor phencyclidine binding site. Researchers requiring a high-affinity NMDA probe with potency equivalent to MK-801 but with the ability to dissect stereochemical contributions to binding and function should prioritize (−)-gacyclidine over racemic PCP or ketamine [1].

In Vivo Neuroprotection Studies in Traumatic Brain or Spinal Cord Injury Where Intrinsic Neurotoxicity of MK-801 Is a Confounding Factor

Gacyclidine's demonstrated lack of neuronal necrosis at doses up to 20 mg/kg i.v. in rats makes it the superior choice for preclinical traumatic CNS injury models. Histological endpoints assessing neuroprotection are not confounded by drug-induced neuronal vacuolization, a significant limitation of MK-801. The optimal therapeutic window of 0-30 minutes post-injury further guides experimental design for acute intervention studies [2].

Medical Countermeasure Development Against Organophosphate Nerve Agent Poisoning

Gacyclidine's unique adjunctive neuroprotective synergy with standard emergency polymedication (atropine, diazepam, pralidoxime) in a primate soman model establishes it as an essential reference compound for chemical defense research programs. No other NMDA antagonist has demonstrated equivalent efficacy in this context, making gacyclidine procurement necessary for laboratories developing next-generation nerve agent antidotes [3].

Enantioselective Pharmacokinetic and Forensic Toxicology Bioanalysis

The validated GC-MS method with a 300 pg/mL LOQ for each gacyclidine enantiomer supports human pharmacokinetic studies, clinical trial monitoring, and forensic toxicology investigations. The ability to chromatographically resolve gacyclidine enantiomers from PCP (m/z 206 vs. m/z 200) eliminates analytical interference, a critical requirement for forensic laboratories distinguishing gacyclidine exposure from PCP intoxication .

Quote Request

Request a Quote for 1-[(1S,2R)-2-Methyl-1-(thiophen-2-yl)cyclohexyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.